REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[N:6]C(C#N)=CC=1.[CH3:10][Mg]Br.[CH2:13]1[CH2:17][O:16][CH2:15][CH2:14]1>>[Cl:1][C:2]1[N:7]=[N:6][C:13]([C:17](=[O:16])[CH3:10])=[CH:14][CH:15]=1
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(N=N1)C#N
|
Name
|
|
Quantity
|
3.6 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.54 mL
|
Type
|
reactant
|
Smiles
|
C[Mg]Br
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred for 1.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The cold bath was removed
|
Type
|
ADDITION
|
Details
|
To the reaction mixture was added saturated aqueous NH4Cl
|
Type
|
EXTRACTION
|
Details
|
this mixture was extracted with EtOAc (3×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics were dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by flash chromatography (silica, 0→4% MeOH/CH2Cl2)
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(N=N1)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 34 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |